1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
Overview
Description
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride typically involves multiple steps. One common method starts with the reaction of 3-chlorobenzyl chloride with cyclohexylamine to form 1-(3-chlorophenyl)cyclohexylamine. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies related to receptor binding and neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, affecting neurotransmitter release and signal transduction pathways. The compound’s structure allows it to interact with both hydrophilic and lipophilic environments, making it versatile in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[1-Phenylcyclohexyl]piperidine (Phencyclidine, PCP): Similar in structure but lacks the chlorophenyl group.
1-[1-(4-Chlorophenyl)cyclohexyl]-piperidine: Similar but with a different position of the chlorine atom on the phenyl ring.
Uniqueness
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in receptor binding affinity and pharmacological effects compared to similar compounds.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)cyclohexyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYXBJSPFNIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Cl)N3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346539 | |
Record name | 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-43-6 | |
Record name | 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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